2-(2-Bromo-3-fluorophenyl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

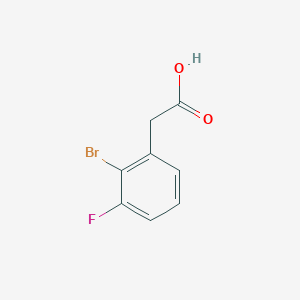

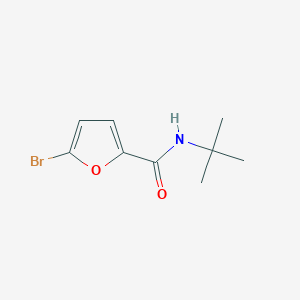

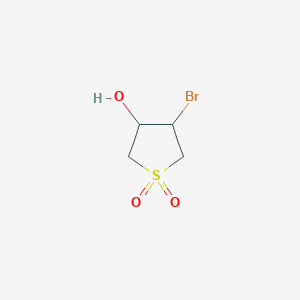

“2-(2-Bromo-3-fluorophenyl)acetic acid” is a chemical compound with the CAS Number: 958454-33-6 . It has a molecular weight of 233.04 and its IUPAC name is (2-bromo-3-fluorophenyl)acetic acid . It is a white to yellow solid at room temperature .

Molecular Structure Analysis

The InChI code for “2-(2-Bromo-3-fluorophenyl)acetic acid” is 1S/C8H6BrFO2/c9-8-5(4-7(11)12)2-1-3-6(8)10/h1-3H,4H2,(H,11,12) . This code provides a detailed description of the molecule’s structure.

Applications De Recherche Scientifique

Pharmaceutical Research

2-(2-Bromo-3-fluorophenyl)acetic acid: is utilized in pharmaceutical research as a building block for the synthesis of various compounds. Its unique structure allows for the creation of novel molecules that can be tested for therapeutic properties. For instance, it can be used to develop new anti-inflammatory drugs or analgesics due to its acetic acid moiety, which is a common functional group in many pain-relieving medications .

Material Science

In material science, this compound serves as a precursor for the synthesis of complex polymers. The bromine and fluorine atoms can be used to introduce cross-linking in polymers, which enhances their thermal stability and mechanical strength. This makes them suitable for high-performance materials used in aerospace or automotive industries .

Agrochemical Synthesis

The bromo-fluoro phenyl ring of 2-(2-Bromo-3-fluorophenyl)acetic acid is valuable in the synthesis of agrochemicals. It can be incorporated into pesticides and herbicides, providing them with the ability to disrupt the growth of unwanted plants or pests without affecting the crops .

Analytical Chemistry

This compound is also important in analytical chemistry, where it can be used as a standard or reference material in chromatography. Its distinct chemical signature allows for the accurate calibration of instruments and helps in the identification of similar compounds in complex mixtures .

Organic Synthesis

In organic synthesis, 2-(2-Bromo-3-fluorophenyl)acetic acid is a versatile intermediate. It can undergo various chemical reactions such as Suzuki coupling or Heck reaction, leading to the production of a wide array of organic compounds. This is particularly useful in the field of synthetic chemistry for the creation of new molecules .

Medicinal Chemistry

Medicinal chemists use 2-(2-Bromo-3-fluorophenyl)acetic acid to design and synthesize potential drug candidates. The presence of halogen atoms makes it a good candidate for creating active pharmaceutical ingredients (APIs) that have improved pharmacokinetic properties .

Bioconjugation

This compound can be used in bioconjugation techniques where it is attached to biomolecules like proteins or antibodies. The bromine atom can be used for further functionalization, allowing for the targeted delivery of drugs or imaging agents to specific cells or tissues .

Environmental Science

Lastly, in environmental science, researchers can study the breakdown products of 2-(2-Bromo-3-fluorophenyl)acetic acid to understand its environmental impact. This includes investigating its biodegradability and potential to form persistent organic pollutants .

Mécanisme D'action

Safety and Hazards

The safety information available indicates that “2-(2-Bromo-3-fluorophenyl)acetic acid” may cause serious eye irritation (Hazard Statements H319) . Precautionary measures include rinsing cautiously with water for several minutes in case of contact with eyes (Precautionary statements P305;P338;P351) .

Propriétés

IUPAC Name |

2-(2-bromo-3-fluorophenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO2/c9-8-5(4-7(11)12)2-1-3-6(8)10/h1-3H,4H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQCHYZKUKPMGKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)Br)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20650425 |

Source

|

| Record name | (2-Bromo-3-fluorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Bromo-3-fluorophenyl)acetic acid | |

CAS RN |

958454-33-6 |

Source

|

| Record name | (2-Bromo-3-fluorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Thieno[2,3-b]pyridin-3-amine](/img/structure/B1331513.png)

![5,6-Dimethylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B1331516.png)